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Compound of Interest

Compound Name:
6-fluoro-2,3-dihydro-1H-inden-1-

amine hydrochloride

CAS No.: 1191908-44-7

Cat. No.: B3021428

Get Quote

Introduction and Scientific Rationale
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of 1-aminoindan, a rigid

bicyclic scaffold that serves as a valuable structural motif in medicinal chemistry. The parent

compound, 1-aminoindan, and its derivatives are recognized as privileged structures, primarily

due to their conformational constraint, which can lead to enhanced selectivity and potency for

various biological targets. These structures can be viewed as cyclized analogues of

phenethylamine, a core component of many neurotransmitters and psychoactive drugs[1].

The strategic incorporation of a fluorine atom at the 6-position of the indan ring is a deliberate

design choice rooted in modern drug discovery principles. Fluorine substitution is known to

profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic

stability, and binding affinity, without significantly increasing its steric bulk[2][3]. The strong C-F

bond can block metabolically labile sites, while the atom's high electronegativity can alter pKa

and modulate interactions with protein targets, often enhancing binding affinity and selectivity[3]

[4].
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Consequently, 6-fluoro-2,3-dihydro-1H-inden-1-amine is not merely an inert chemical but a

highly valuable building block and research tool. Its primary utility lies in the exploration of the

central nervous system (CNS), particularly in the development of modulators for monoamine

transporters. Structurally related indanamines have demonstrated potent inhibitory activity

against the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), making them

relevant scaffolds for antidepressants and treatments for other neurological disorders[5]. This

compound, therefore, serves as a key starting point for structure-activity relationship (SAR)

studies aimed at discovering novel CNS agents.

Chemical Profile and Synthesis Overview
A comprehensive understanding of the compound's properties is essential for its effective use

in a research setting.

Key Chemical Properties
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Property Value Source

IUPAC Name
6-fluoro-2,3-dihydro-1H-inden-

1-amine
[6]

CAS Number
1191908-44-7 (for

hydrochloride salt)
[6][7]

Molecular Formula
C₉H₁₀FN (free base);

C₉H₁₁ClFN (HCl salt)
[6][8]

Molecular Weight
151.18 g/mol (free base);

187.64 g/mol (HCl salt)
[6][8]

Appearance Typically a solid (as HCl salt) [6][9]

Purity
Commonly available at ≥96-

98%
[6][9]

Storage
Store at room temperature,

protected from moisture
[9]

Chirality

Exists as (R) and (S)

enantiomers. The specific

enantiomer is critical for

biological activity, as seen in

related compounds[10].

Synthetic Pathway Rationale
The synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-amine typically proceeds through the key

intermediate, 6-fluoro-1-indanone. This ketone provides a direct handle for the introduction of

the amine functionality. A common and scalable synthetic approach involves the intramolecular

Friedel-Crafts acylation of a substituted propanoic acid.

The process can be summarized as follows:

Cyclization: 3-(4-fluorophenyl)propionic acid, which can be prepared from p-fluorocinnamic

acid, undergoes an intramolecular Friedel-Crafts reaction.[11] This is often catalyzed by a

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://fluorochem.co.uk/product/F425093/
https://fluorochem.co.uk/product/F425093/
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB32735831.htm
https://fluorochem.co.uk/product/F425093/
https://cymitquimica.com/products/IN-DA0018P1/s-6-fluoro-23-dihydro-1h-inden-1-amine/
https://fluorochem.co.uk/product/F425093/
https://cymitquimica.com/products/IN-DA0018P1/s-6-fluoro-23-dihydro-1h-inden-1-amine/
https://fluorochem.co.uk/product/F425093/
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f0cff?context=bbe
https://fluorochem.co.uk/product/F425093/
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f0cff?context=bbe
https://www.sigmaaldrich.com/SG/en/product/chemscenellcpreferredpartner/ciah987f0cff?context=bbe
https://www.myskinrecipes.com/shop/en/neurological-intermediates/230493-r-6-fluoro-23-dihydro-1h-inden-1-amine-hydrochloride.html
https://wap.guidechem.com/question/how-to-synthesize-6-fluoro-1-i-id120606.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


strong acid or Lewis acid (e.g., AlCl₃, Tb(OTf)₃) to form the cyclic ketone, 6-fluoro-1-

indanone[11][12][13].

Reductive Amination: The resulting 6-fluoro-1-indanone is converted to the target amine.

This is typically achieved through reductive amination, where the ketone reacts with an

ammonia source (like ammonium acetate) and a reducing agent (like sodium

cyanoborohydride) to form the primary amine.

This synthetic route is logical because the starting materials are commercially available, and

the cyclization and amination reactions are well-established, high-yielding transformations in

organic chemistry.

Synthetic Pathway Overview

3-(4-fluorophenyl)propionic acid

6-Fluoro-1-indanone

Intramolecular
Friedel-Crafts Acylation

(e.g., AlCl₃)

6-Fluoro-2,3-dihydro-1H-inden-1-amine

Reductive Amination
(e.g., NH₄OAc, NaBH₃CN)

Workflow: Monoamine Uptake Inhibition Assay

Plate HEK293 cells
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Pre-incubate cells with
6-fluoro-indenamine

Add [³H]-Neurotransmitter
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Radioactivity
Calculate % Inhibition
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Caption: Key steps in the in vitro monoamine transporter uptake assay.

Protocol 2: General Procedure for N-Acylation for SAR
Studies

Objective: To provide a reliable method for synthesizing amide derivatives of 6-fluoro-2,3-

dihydro-1H-inden-1-amine for structure-activity relationship (SAR) exploration.

Causality: As a primary amine, the compound is an excellent nucleophile. Acylation with an

acid chloride in the presence of a non-nucleophilic base is a robust and high-yielding

reaction. This allows for the systematic introduction of diverse functional groups to probe the

steric and electronic requirements of the target binding pocket.

Methodology:

Reagents and Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-

fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in an anhydrous solvent like dichloromethane

(DCM) or tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or

diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0°C in an ice bath. The base is

crucial to neutralize the HCl generated during the reaction, driving it to completion.

Acylation: Slowly add the desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1

eq) dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is

consumed.

Workup: a. Quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the

aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1

M HCl, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification and Characterization: Purify the crude product by flash column chromatography

on silica gel. Characterize the final compound's identity and purity using ¹H NMR, ¹³C NMR,

and LC-MS.

Concluding Remarks
6-Fluoro-2,3-dihydro-1H-inden-1-amine stands as a strategically designed research chemical

with significant potential in CNS drug discovery. The presence of the fluorine atom enhances its

drug-like properties, and its rigid scaffold provides a solid foundation for building potent and

selective ligands. The protocols outlined here offer a validated starting point for researchers to

explore its pharmacology and leverage its synthetic versatility. Its application as a molecular

probe and a core building block will continue to be instrumental in advancing our understanding

of neurological pathways and developing next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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